![molecular formula C25H16FN3O6S B2690454 ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 888454-14-6](/img/structure/B2690454.png)
ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H16FN3O6S and its molecular weight is 505.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Activities
Research on structurally similar compounds has shown applications in developing herbicides. For instance, novel derivatives have been synthesized and evaluated for their herbicidal activities, showing promise in inhibiting chlorophyll and controlling dicotyledonous plants, indicating the potential of these compounds in agricultural chemistry and pest management (Han Xu et al., 2008).
Antimicrobial and Anticancer Properties
Derivatives containing the chromene and thieno[3,2-d]pyrimidine moieties have been explored for their antimicrobial activities. The synthesis of compounds with these structures has led to the identification of molecules with significant antibacterial and antifungal activities, showcasing the therapeutic potential of these derivatives in addressing infectious diseases (C. K. Ramaganesh et al., 2010). Additionally, certain compounds have displayed potent anticancer activity against various cancer cell lines, highlighting their potential in developing new anticancer therapies (M. Abdel-Motaal et al., 2020).
Fluorescent Properties and Chemical Inhibitors
Some derivatives have been found to exhibit novel fluorescent properties, suggesting applications in bioimaging and molecular markers. The unique reactivity of these compounds has facilitated the synthesis of fluorescent molecules that could be used as fluorophores in biological research and diagnostics (Yan‐Chao Wu et al., 2006). Moreover, certain derivatives have shown potential as chemical inhibitors for specific plant species, indicating their utility in weed control and the study of plant physiology.
Synthesis and Reactivity
The synthesis and reactivity of compounds with similar structures have been extensively studied, leading to the development of novel heterocyclic compounds with various biological activities. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in developing new drugs and materials (E. Kostenko et al., 2007).
Propiedades
IUPAC Name |
ethyl 3-(2-fluorophenyl)-4-oxo-5-[(2-oxochromene-3-carbonyl)amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16FN3O6S/c1-2-34-25(33)20-15-12-36-22(19(15)23(31)29(28-20)17-9-5-4-8-16(17)26)27-21(30)14-11-13-7-3-6-10-18(13)35-24(14)32/h3-12H,2H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBVZKCHZNPGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16FN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

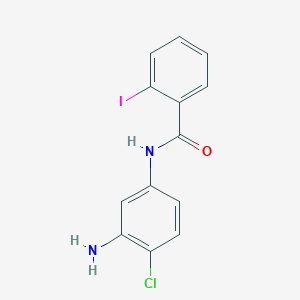
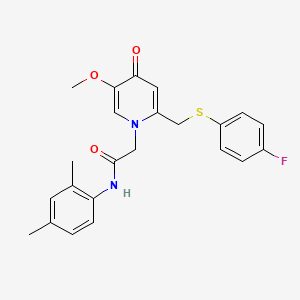
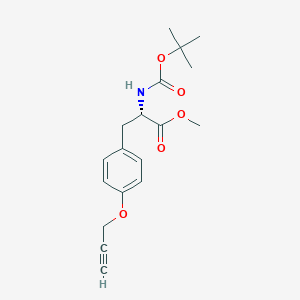


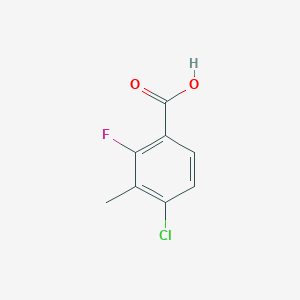
![2,7-Diazaspiro[3.5]nonan-1-one](/img/structure/B2690384.png)
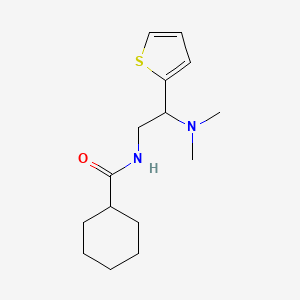
![dimethyl 2,2'-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2690387.png)

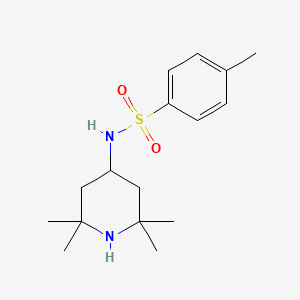
![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690390.png)
![(2Z)-2-[(4-methoxyphenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B2690393.png)
